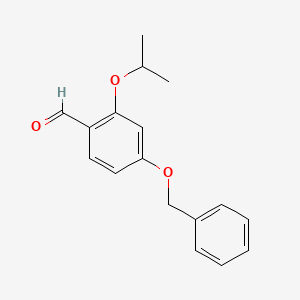
4-(Benzyloxy)-2-isopropoxybenzaldehyde
Overview
Description
The compound “4-(Benzyloxy)-2-isopropoxybenzaldehyde” likely belongs to the class of organic compounds known as benzyl ethers . These are aromatic compounds containing an ether group where the oxygen atom is linked to a benzyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions . For instance, benzothiazole derivatives have been synthesized through scaffold hopping strategies .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring with a benzyloxy (C6H5CH2O-) group and an isopropoxy (CH(CH3)2O-) group attached . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzyl halides, which are structurally similar, show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, 4-(Benzyloxy)benzaldehyde has a molecular weight of 212.24 g/mol .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Methods : 4-(Benzyloxy)-2-isopropoxybenzaldehyde and similar compounds have been synthesized using various methods, including O-alkylation and Vilsmeier-Hack (V-H) reactions. For instance, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol with a high yield under optimized conditions (Lu Yong-zhong, 2011).
- Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde have been used as linkers in solid phase organic synthesis. They have shown promise in synthesizing compounds like benzylic secondary amines, ureas, sulfonamides, and various amides (E. Swayze, 1997).
- Catalytic Functionalization : A catalytic process for oxyfunctionalization of benzyl groups, using substances like 4-hydroxybenzaldehyde, has been developed. This method, employing Cu(OAc)2, is significant for the functionalization of primary and secondary benzyl groups, which is valuable for pharmaceutical research (Jian'an Jiang et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-phenylmethoxy-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-17-10-16(9-8-15(17)11-18)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDITVXJBSXEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


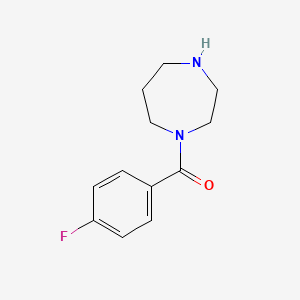
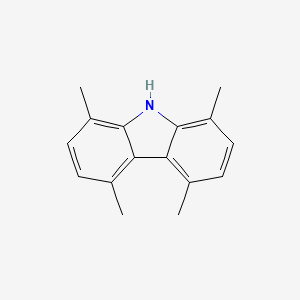
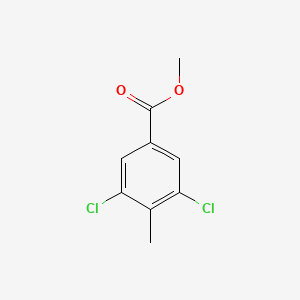


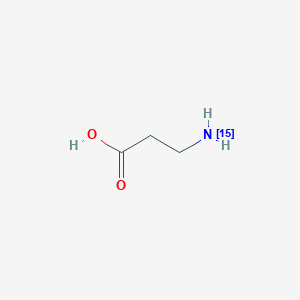
![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)
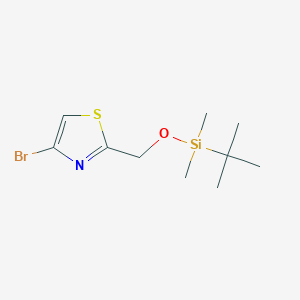

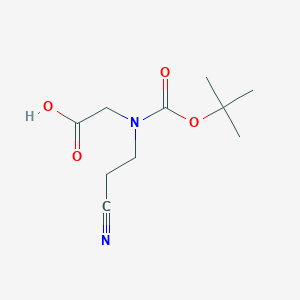

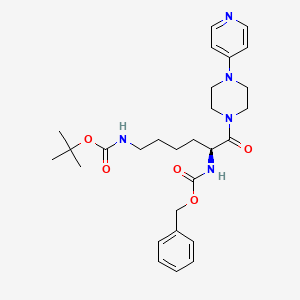
![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)